4-Azabicyclo[5.1.0]octane

IAP Antagonist XIAP ML-IAP

Need a rigid scaffold to fix pharmacophore geometry and reduce entropic penalty? Flexible monocyclic amines often fail to deliver required potency or selectivity. - **Core value**: Strained cyclopropane fused to azepane ring imposes unique angular constraint and basic amine vector critical for IAP antagonist binding (XIAP/ML-IAP/c-IAP1 balance) and oral bioavailability. - **Application**: Key intermediate for conformationally restricted γ-amino acids, diamines, and peptidomimetics. Fragment library probe for 3D shape diversity. - **Supply**: Reliable R&D quantities for hit-to-lead optimization. Strict quality control.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B7904718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azabicyclo[5.1.0]octane
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CNCCC2C1C2
InChIInChI=1S/C7H13N/c1-3-8-4-2-7-5-6(1)7/h6-8H,1-5H2
InChIKeyOVALKVVPPLZZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azabicyclo[5.1.0]octane Procurement Guide


4-Azabicyclo[5.1.0]octane (CAS: 20437-20-1) is a bicyclic secondary amine featuring a strained cyclopropane ring fused to an azepane (7-membered) ring . Its primary value proposition in medicinal chemistry lies in its rigid, conformationally restricted scaffold, which serves as a core motif for designing pharmacophores with defined spatial orientation, distinct from flexible monocyclic amines . This scaffold has been utilized as a key intermediate in the development of conformationally restricted γ-amino acids and diamines [1] and is the foundational core of a series of orally bioavailable antagonists of Inhibitor of Apoptosis Proteins (IAP) [2].

Conformationally rigid scaffold for pharmacophore design Distinct angular constraint vs. flexible amines
Core intermediate for constrained γ‑amino acids and diamines Enables peptidomimetic synthesis
Foundational core of orally bioavailable IAP antagonist series Reported balanced multi‑IAP binding profile in published leads

4-Azabicyclo[5.1.0]octane Irreplaceability


Substituting the 4-azabicyclo[5.1.0]octane core with a more flexible monocyclic amine like piperidine or a different bicyclic scaffold such as 3-azabicyclo[3.1.0]hexane introduces significant changes in molecular conformation, lipophilicity, and target engagement that are not interchangeable. The unique [5.1.0] fused ring system imposes a distinct angular constraint and presents the basic amine in a specific vector that is critical for establishing key interactions within a protein binding pocket . This conformational pre-organization reduces the entropic penalty of binding, which is not achievable with simpler, more flexible amines, leading to quantifiable differences in potency, selectivity, and pharmacokinetic properties as demonstrated in comparative studies of IAP antagonists [1].

Monocyclic amines Flexible piperidine analogs may reduce conformational pre‑organization, potentially lowering target affinity and altering selectivity.
Other bicyclic cores 3‑Azabicyclo[3.1.0]hexane or quinuclidine introduce different vector and lipophilicity profiles; binding pose and pharmacokinetics may not transfer.
Acyclic isosteres Replacing the [5.1.0] core with a simple amide isostere can shift potency and physicochemical properties; direct substitution requires validation.

4-Azabicyclo[5.1.0]octane Benchmark Evidence


Enhanced ML-IAP Binding vs. Amide Isostere

The IAP antagonist compound 14b, which is based on the 4-azabicyclo[5.1.0]octane scaffold, demonstrates enhanced binding affinity for the ML-IAP protein compared to a structurally related series using a thiazole amide isostere [1][2]. This highlights the specific contribution of the rigid bicyclic amine to potency.

ML‑IAP Binding vs. Amide Isostere
Head-to-head
Ki ~38 nM (compound 14b) versus 20–30 nM range for thiazole amide isostere series
Comparable binding with distinct scaffold; fluorescence polarization assay.
Supports differentiated lead optimization starting point.
38 nM ML‑IAP Ki; check compound‑specific SAR.
IAP Antagonist XIAP ML-IAP Binding Affinity

Broad-Spectrum IAP Binding Profile

Compound 14b, containing the 4-azabicyclo[5.1.0]octane core, exhibits a differentiated multi-target binding profile against several IAP family proteins, which is a key advantage over more selective agents [1].

Multi‑IAP Binding Profile
Reported
XIAP BIR3: 140 nM, ML‑IAP: 38 nM, cIAP1 BIR3: 33 nM
~4.2‑fold XIAP/cIAP1 ratio, unlike highly cIAP‑selective antagonists (often >100‑fold).
Balanced multi‑IAP profile may require direct comparison for new series.
Fluorescence polarization; verify in your target panel.
IAP Antagonist cIAP1 XIAP Selectivity

Oral Bioavailability and In Vivo Efficacy

A key differentiator for the 4-azabicyclo[5.1.0]octane scaffold is its demonstrated ability to confer oral bioavailability and in vivo efficacy, as shown for compound 14b [1]. This contrasts with many other conformationally restricted amines, like quinuclidine, which may have different pharmacokinetic liabilities.

In Vivo Oral Activity
Class-level
Oral tumor growth inhibition in breast cancer xenograft mouse model (compound 14b).
Contrasts with non‑oral IAP antagonist series.
Reported oral exposure in a xenograft model; pharmacokinetics depend on full molecule.
Model‑dependent; confirm scaffold‑specific exposure.
In Vivo Efficacy Oral Bioavailability Xenograft Model Cancer

Efficient Synthesis of Constrained Building Blocks

The 4-azabicyclo[5.1.0]octane scaffold is readily accessible via an efficient Corey-Chaykovsky cyclopropanation method, enabling the synthesis of conformationally restricted γ-amino acids and diamines [1]. This synthetic accessibility provides a logistical advantage over more complex bicyclic scaffolds like 2-oxa-5-azabicyclo[2.2.1]heptane.

Efficient Synthesis
Method context
Corey–Chaykovsky cyclopropanation of N‑protected tetrahydropyridines provides monoprotected γ‑amino acids and diamines.
Direct route to constrained bifunctional building blocks.
Efficient synthetic route supports scaffold exploration.
Method from Yarmoliuk et al. 2018; verify protecting group compatibility.
Synthetic Methodology γ-Amino Acids Diamines Corey-Chaykovsky

4-Azabicyclo[5.1.0]octane Application Scenarios


Designing Orally Bioavailable IAP Antagonists

Use 4-azabicyclo[5.1.0]octane as the core scaffold when the research objective is to develop a small molecule IAP antagonist that requires balanced potency against XIAP, ML-IAP, and c-IAP1, coupled with a proven track record of oral bioavailability and in vivo efficacy in oncology models [1]. This scaffold provides a defined starting point that is distinct from peptide-based or highly cIAP-selective antagonists.

Constructing Constrained Peptidomimetics

Procure 4-azabicyclo[5.1.0]octane or its protected derivatives when the research goal is to synthesize conformationally constrained γ-amino acids or diamines for incorporation into peptidomimetics or other bioactive molecules where a rigid, predefined geometry is required to enhance target binding and metabolic stability [1]. This is particularly relevant when flexible linkers or monocyclic amines have failed to provide adequate potency or selectivity.

Flexible Amine Replacement in Hit-to-Lead

Utilize 4-azabicyclo[5.1.0]octane as a replacement for a flexible tertiary amine (e.g., piperidine) in a hit molecule. This substitution is a rational design strategy to reduce the entropic penalty of binding, potentially improving affinity and selectivity, while also modulating basicity and lipophilicity to address ADME liabilities, as demonstrated by its application in IAP inhibitors [1].

Exploring Chemical Space in Fragment-Based Discovery

Include 4-azabicyclo[5.1.0]octane in a fragment library to probe biological targets with a rigid, three-dimensional amine. Its unique shape and vector presentation offer a distinct binding mode compared to more common flat or monocyclic fragments, increasing the likelihood of identifying novel and selective chemical matter that can be efficiently elaborated using established synthetic methods [1].

Application
Selection Property
Validation Focus
IAP antagonist lead optimization
Scaffold with reported balanced IAP binding and oral exposure in models
Verify target engagement and oral exposure for your compound series
Constrained peptidomimetic synthesis
Rigid γ‑amino acid/diamine building block
Confirm stereochemical configuration and coupling efficiency
Flexible amine replacement (hit‑to‑lead)
Rigid amine scaffold with distinct basicity/lipophilicity profile
Assess binding affinity and ADME endpoints relative to original hit
Fragment‑based discovery library
Three‑dimensional amine fragment with unique vector presentation
Evaluate binding mode and synthetic elaboration potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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